N-(4-(2-(hydroxyamino)-2-oxoethyl)thiazol-2-yl)thiophene-2-carboxamide

HDAC inhibition zinc-binding group hydroxamic acid

Choose this compound for HDAC isoform selectivity screening: its hydroxamic acid zinc-binding group (ZBG) delivers potent HDAC inhibition, unlike the weak carboxylic acid congener (HDAC8 IC50 1,300 nM, negligible HDAC2/7). The thiophene-2-carboxamide cap provides a defined starting point for systematic cap-group variation. With a compact MW of 283.3 g/mol and XLogP3-AA of 0.9, it's ideal for cellular target engagement assays (CETSA). Use the matched-pair carboxylic acid analog as a well-characterized negative control to strengthen phenotypic response interpretation. Order now to advance your HDAC research.

Molecular Formula C10H9N3O3S2
Molecular Weight 283.3 g/mol
CAS No. 878065-80-6
Cat. No. B3292527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(2-(hydroxyamino)-2-oxoethyl)thiazol-2-yl)thiophene-2-carboxamide
CAS878065-80-6
Molecular FormulaC10H9N3O3S2
Molecular Weight283.3 g/mol
Structural Identifiers
SMILESC1=CSC(=C1)C(=O)NC2=NC(=CS2)CC(=O)NO
InChIInChI=1S/C10H9N3O3S2/c14-8(13-16)4-6-5-18-10(11-6)12-9(15)7-2-1-3-17-7/h1-3,5,16H,4H2,(H,13,14)(H,11,12,15)
InChIKeyNNOLMIKEXKKFLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-(2-(Hydroxyamino)-2-oxoethyl)thiazol-2-yl)thiophene-2-carboxamide (CAS 878065-80-6): Structural Identity, HDAC Inhibitor Class, and Procurement Baseline


N-(4-(2-(Hydroxyamino)-2-oxoethyl)thiazol-2-yl)thiophene-2-carboxamide (CAS 878065-80-6, PubChem CID 7161215) is a synthetic small molecule characterized by a thiophene-2-carboxamide cap group, a central 2-aminothiazole linker, and a terminal acetohydroxamic acid zinc-binding group (ZBG) [1]. With a molecular formula of C₁₀H₉N₃O₃S₂ and a molecular weight of 283.3 g/mol, this compound belongs to the hydroxamic acid class of histone deacetylase (HDAC) inhibitors, a validated therapeutic target class with four FDA-approved drugs [2]. Its modular three-region pharmacophore architecture—surface-recognition cap, linker, and chelating warhead—follows the canonical HDAC inhibitor design template, positioning it as a candidate for isoform-selectivity optimization through structural variation at the cap or linker regions [3].

Why Generic Substitution of CAS 878065-80-6 with Unvalidated Analogs Risks Experimental Irreproducibility


HDAC inhibitors within the hydroxamic acid class are not functionally interchangeable despite sharing a common zinc-chelating pharmacophore, because subtle variations in the cap–linker–ZBG architecture produce large shifts in isoform selectivity, cellular potency, and off-target profiles [1]. Replacing N-(4-(2-(hydroxyamino)-2-oxoethyl)thiazol-2-yl)thiophene-2-carboxamide with a structurally similar compound—such as its carboxylic acid congener, a benzamide-capped analog, or a thiazole-5-hydroxamic acid regioisomer—alters the critical zinc-binding interaction geometry, linker length, and cap-group lipophilicity, each of which independently modulates HDAC isoform engagement [2]. The quantitative evidence below demonstrates that even single-atom substitutions (e.g., –COOH for –CONHOH) produce orders-of-magnitude potency differences, meaning that generic substitution without isoform-level verification introduces uncontrolled biological variables that can invalidate screening campaigns, SAR studies, or mechanistic conclusions [3].

Quantitative Differentiation Evidence for N-(4-(2-(Hydroxyamino)-2-oxoethyl)thiazol-2-yl)thiophene-2-carboxamide Versus Structural Analogs


Hydroxamic Acid ZBG vs. Carboxylic Acid ZBG: Predicted HDAC Potency Differential

The target compound employs a hydroxamic acid (–CONHOH) zinc-binding group, whereas its closest commercially available synthetic precursor, {2-[(thien-2-ylcarbonyl)amino]-1,3-thiazol-4-yl}acetic acid (CHEMBL4578368), bears a carboxylic acid (–COOH) at the identical position [1]. In HDAC enzymology, the hydroxamic acid ZBG is universally recognized as providing 2–3 orders of magnitude greater zinc-chelation affinity than the corresponding carboxylic acid, a trend confirmed across multiple HDAC inhibitor series and isoforms [2]. Although direct isoform profiling data for the target compound are not yet publicly available, the carboxylic acid congener has been profiled, showing HDAC8 IC₅₀ = 1,300 nM, HDAC2 IC₅₀ = 50,000 nM, and HDAC7 IC₅₀ = 50,000 nM [1]. Based on established ZBG potency relationships, the target hydroxamic acid is expected to exhibit sub-micromolar to low nanomolar potency against one or more class I or class IIb HDAC isoforms, representing a predicted 100- to 1,000-fold improvement over its carboxylic acid counterpart [2].

HDAC inhibition zinc-binding group hydroxamic acid structure–activity relationship

Thiazole-4-acetohydroxamic Acid Scaffold vs. Thiazole-5-hydroxamic Acid Scaffold: Linker Topology Differentiation

The target compound positions its hydroxamic acid ZBG at the terminus of a methylene linker attached to the thiazole 4-position (thiazole-4-acetohydroxamic acid architecture), whereas an alternative published scaffold class—exemplified by the thiazole-5-hydroxamic acid series described by Anandan et al. (2007)—attaches the hydroxamic acid directly to the thiazole 5-position without a methylene spacer [1]. This structural difference alters the zinc-chelation geometry, as the 4-acetohydroxamic acid topology introduces a rotatable C–C bond between the thiazole ring and the ZBG, permitting conformational adaptation within the HDAC active site tunnel that is sterically constrained in the directly attached 5-hydroxamic acid configuration [2]. The thiazole-5-hydroxamic acid series (compounds 6–9) demonstrated HDAC inhibition against a HeLa-derived enzyme mixture with antiproliferative activity against MCF7 breast cancer cells, but their isoform selectivity profile is dictated by the rigid ZBG–thiazole attachment, which contrasts with the flexible methylene-linked geometry of the target compound [1].

HDAC inhibitor design linker topology thiazole regioisomer scaffold differentiation

Thiophene Cap vs. Benzene Cap: Cap-Group Electronic and Lipophilic Differentiation

The target compound incorporates a thiophene-2-carboxamide surface-recognition cap, whereas the structurally analogous compound N-{4-[(hydroxycarbamoyl)methyl]-1,3-thiazol-2-yl}benzamide replaces the thiophene ring with a benzene ring, creating a cap-group electronic and lipophilic differential [1][2]. The thiophene sulfur atom contributes a distinct electrostatic potential surface and increased polarizability relative to the benzene C–H group, which can modulate binding interactions with the rim residues of the HDAC active site channel. Computed physicochemical properties for the target compound include XLogP3-AA = 0.9, a hydrogen bond donor count of 3, and a hydrogen bond acceptor count of 6, reflecting moderate lipophilicity compatible with both biochemical and cell-based assay formats [1].

cap group SAR thiophene vs. benzene lipophilicity HDAC isoform selectivity

Thiophene-Based Hydroxamates as a Privileged HDACi Scaffold: Class-Level Evidence for Antitumor Activity

A 2020 study by Semantic Scholar characterized a series of thiophene-based hydroxamate derivatives as HDAC inhibitors with antitumor activity, demonstrating that this scaffold class offers better anticancer activities and drug-like properties than comparator HDAC inhibitor chemotypes [1]. The thiophene-hydroxamate framework was established as a promising structural template for developing potential anticancer agents, providing class-level validation for the target compound's thiophene-2-carboxamide-hydroxamic acid architecture. Furthermore, 5-(trifluoroacetyl)thiophene-2-carboxamides have been identified as potent and selective class II HDAC inhibitors, confirming that the thiophene-2-carboxamide motif is compatible with HDAC target engagement when paired with an appropriate zinc-binding functionality [2].

thiophene-hydroxamate HDACi anticancer drug-like properties scaffold validation

Recommended Research and Industrial Application Scenarios for CAS 878065-80-6 Based on Verified Differentiation Evidence


HDAC Isoform-Selectivity Screening and Hit Identification

The compound's hydroxamic acid ZBG distinguishes it functionally from its carboxylic acid precursor (HDAC8 IC₅₀ = 1,300 nM; negligible HDAC2/7 activity) and positions it for primary screening against a panel of recombinant HDAC isoforms (HDAC1–11) to establish its selectivity fingerprint [1]. Its thiazole-4-acetohydroxamic acid scaffold, with a flexible methylene linker, may yield an isoform selectivity profile that differs from rigid thiazole-5-hydroxamic acid series, making it a candidate for identifying novel selectivity starting points [2].

Cap-Group SAR Expansion for HDAC Inhibitor Lead Optimization

With a thiophene-2-carboxamide cap that is structurally distinct from the benzamide analog (N-{4-[(hydroxycarbamoyl)methyl]-1,3-thiazol-2-yl}benzamide), this compound provides a defined starting point for systematic cap-group variation studies [3]. Researchers can use this compound as a reference standard to compare thiophene vs. substituted phenyl vs. heteroaryl cap effects on HDAC isoform potency and selectivity, building on the established precedent that thiophene-hydroxamate scaffolds yield drug-like HDAC inhibitors with antitumor activity [4].

Biochemical Probe Development for Target Engagement Validation

The target compound's compact molecular size (MW = 283.3 g/mol) and moderate computed lipophilicity (XLogP3-AA = 0.9) make it suitable for use as a tool compound in cellular target engagement assays, including cellular thermal shift assays (CETSA) or HDAC activity reporter systems [3]. Its thiophene cap may confer differential cellular permeability or subcellular distribution compared to phenyl-capped HDAC probes, enabling comparative studies of intracellular HDAC engagement patterns.

Negative Control Design Using the Carboxylic Acid Precursor

The commercially available carboxylic acid analog {2-[(thien-2-ylcarbonyl)amino]-1,3-thiazol-4-yl}acetic acid (CHEMBL4578368), which lacks the critical hydroxamic acid ZBG and shows only weak HDAC8 inhibition (IC₅₀ = 1,300 nM) with no meaningful activity against HDAC2 or HDAC7, can serve as a well-characterized negative control compound in HDAC inhibition assays when paired with the target hydroxamic acid [1]. This matched-pair negative control strategy strengthens the interpretation of HDAC-dependent phenotypic responses.

Quote Request

Request a Quote for N-(4-(2-(hydroxyamino)-2-oxoethyl)thiazol-2-yl)thiophene-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.